Chemical Properties of N-benzyl-2-(1-pyrrolidinyl)ethanamine
Chemical Properties of N-benzyl-2-(1-pyrrolidinyl)ethanamine
This guide details the chemical properties, synthesis, and reactivity profile of N-benzyl-2-(1-pyrrolidinyl)ethanamine (CAS 65875-38-9), a diamine scaffold frequently utilized as an intermediate in the synthesis of antihistamines, antipsychotics (e.g., benzamide derivatives), and local anesthetics.[1]
Chemical Identity & Structural Analysis
This molecule belongs to the class of unsymmetrical ethylenediamines , characterized by a tertiary amine (pyrrolidine) and a secondary amine (benzylamine) linked by an ethylene bridge. This dual-amine structure creates a distinct basicity profile and reactivity gradient essential for selective functionalization.[1]
| Property | Data |
| IUPAC Name | N-benzyl-2-(pyrrolidin-1-yl)ethan-1-amine |
| Common Names | 1-(2-Benzylaminoethyl)pyrrolidine; N-(2-Pyrrolidinoethyl)benzylamine |
| CAS Number | 65875-38-9 |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.31 g/mol |
| SMILES | C1CCCN1CCNCCc2ccccc2 |
| InChI Key | STPNJXDWCNEGFA-UHFFFAOYSA-N (Analogous backbone) |
3D Conformational Analysis
The ethylene linker (
Physicochemical Profile
Understanding the ionization state is critical for extraction and formulation. The molecule is a di-acidic base .[1]
| Parameter | Value (Experimental/Predicted) | Implication for Handling |
| pKa₁ (Pyrrolidine N) | ~10.2 - 10.5 | Highly basic; protonated at physiological pH.[1] |
| pKa₂ (Benzylamine N) | ~9.1 - 9.4 | Moderately basic; protonated at physiological pH.[1] |
| LogP (Octanol/Water) | 2.1 ± 0.3 | Moderate lipophilicity; extracts well into DCM or EtOAc at pH > 11. |
| Boiling Point | ~145-150°C (at 10 mmHg) | High boiling point requires vacuum distillation for purification.[1] |
| Solubility | Water (Low at pH > 11, High at pH < 8); Ethanol (Miscible); DCM (Miscible). | Use acidic water to trap the compound during workup. |
Synthetic Pathways
Two primary routes exist for synthesizing this scaffold.[2] The Reductive Amination route is preferred for higher purity, avoiding the formation of quaternary ammonium byproducts common in direct alkylation.
Route A: Reductive Amination (Preferred)
This method couples 1-(2-aminoethyl)pyrrolidine with benzaldehyde.[1]
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Condensation: React equimolar benzaldehyde and 1-(2-aminoethyl)pyrrolidine in MeOH or DCM to form the imine intermediate.
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Observation: Exothermic; solution turns yellow (imine formation).
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Reduction: Treat the imine in situ with Sodium Triacetoxyborohydride (STAB) or NaBH₄.
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Workup: Quench with saturated NaHCO₃, extract with DCM.
Route B: Nucleophilic Substitution (Traditional)
Reaction of benzylamine with 1-(2-chloroethyl)pyrrolidine hydrochloride.[1]
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Risk:[3] Requires excess benzylamine (3-5 equivalents) to prevent over-alkylation (formation of tertiary amine byproduct).[1]
Synthesis & Reactivity Flowchart
Caption: Synthesis via reductive amination and downstream reactivity pathways.[3]
Reactivity & Stability Profile
Nucleophilicity Hierarchy
The molecule contains two nitrogen centers. The secondary amine (benzylamine) is the primary nucleophile due to steric accessibility, despite the pyrrolidine nitrogen being slightly more basic.
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Electrophile Attack: Acyl chlorides, sulfonyl chlorides, and isocyanates will selectively react at the secondary nitrogen (N-benzyl position) to form amides, sulfonamides, or ureas.
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Salt Formation: Addition of mineral acids (HCl, HBr) protonates the pyrrolidine nitrogen first, followed by the benzylamine nitrogen, forming a stable dihydrochloride salt.
Stability[1][7]
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Oxidation: The benzylic position is susceptible to slow oxidation if stored in air/light for prolonged periods.
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Storage: Store as the dihydrochloride salt (hygroscopic solid) or as the free base under nitrogen at 4°C.
Analytical Characterization
To validate the identity of synthesized N-benzyl-2-(1-pyrrolidinyl)ethanamine, use the following spectral markers.
| Method | Key Diagnostic Signals |
| ¹H NMR (CDCl₃) | δ 7.25-7.35 (m, 5H): Phenyl ring protons.δ 3.82 (s, 2H): Benzylic -CH ₂-N (Singlet, distinctive).δ 2.75 (t, 2H): -NH-CH ₂-CH₂- (Triplet).δ 2.60 (t, 2H): -CH₂-CH ₂-N(Pyr) (Triplet).δ 2.50 (m, 4H): Pyrrolidine α-protons.δ 1.78 (m, 4H): Pyrrolidine β-protons.[1][4][3] |
| ¹³C NMR | δ 140.5: Ipso-phenyl carbon.δ 54.5: Pyrrolidine α-carbons.δ 53.8: Benzylic carbon.δ 48.0 & 55.2: Ethylene linker carbons.[1] |
| Mass Spec (ESI) | [M+H]⁺ = 205.2 m/z . Look for fragment at m/z 91 (Tropylium ion, benzyl) and m/z 84 (Pyrrolidinium ion). |
Biological Relevance & Applications
Medicinal Chemistry Scaffold
This structure is a "privileged scaffold" in GPCR ligand design.
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Dopamine Antagonists: The N-benzyl-pyrrolidinyl-ethyl moiety mimics the pharmacophore of substituted benzamides (e.g., Amisulpride analogs), where the distance between the aromatic ring and the tertiary amine is critical for receptor binding.[1]
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Antihistamines: It serves as a rigidified analog of the ethylenediamine class of H1-antagonists.[1]
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Sigma Receptor Ligands: The benzyl and pyrrolidine groups provide the hydrophobic bulk required for high-affinity binding to Sigma-1 receptors.[1]
Safety & Handling (SDS Summary)
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Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A).
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Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of amine vapors.
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First Aid: In case of contact, wash with dilute acetic acid (vinegar) followed by soap and water to neutralize the base.
References
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Synthesis of Pyrrolidine Analogs: Journal of Medicinal Chemistry, 2022. Discovery of N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives. [3]
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Chemical Properties of 1-(2-Aminoethyl)pyrrolidine: PubChem Database, CID 1344.[1]
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Amisulpride Synthetic Intermediates: BenchChem Application Notes. Application of N-ethyl-2-pyrrolidin-1-ylethanamine in Organic Synthesis.
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General Reactivity of Ethylenediamines: Wikipedia, Pyrrolidine and its derivatives.
